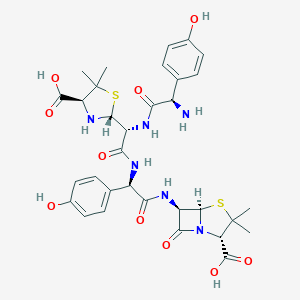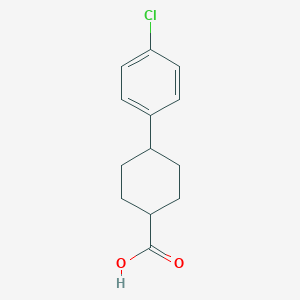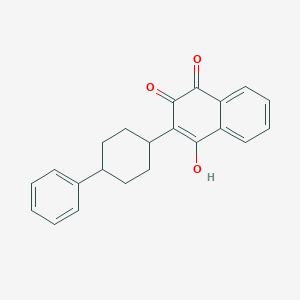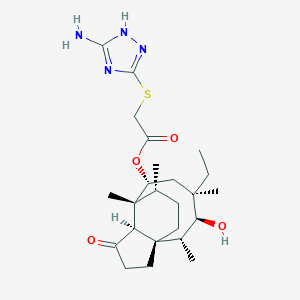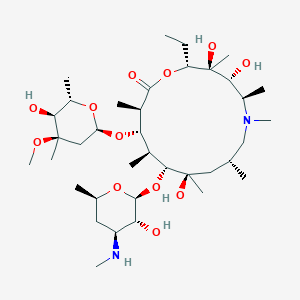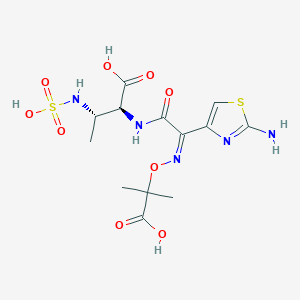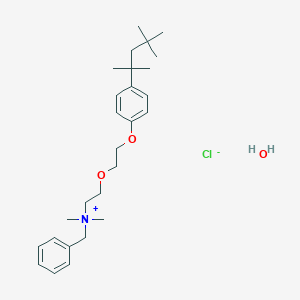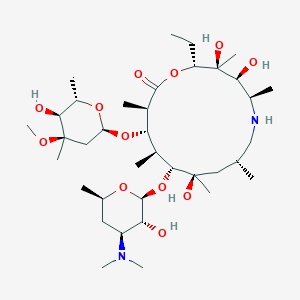
Azathramycin
Overview
Description
Azithromycin, commonly known as Zithromax, is a macrolide antibiotic used to treat a variety of bacterial infections. It is part of the azalide class of antibiotics and is often prescribed to treat respiratory infections, skin infections, and ear infections. Azithromycin is a broad-spectrum antibiotic, meaning it is effective against a wide range of bacteria. It is also used to prevent certain types of bacterial infections, such as those caused by Streptococcus pneumoniae.
Scientific Research Applications
Application 1: Treatment of Bacterial Skin Infections
- Summary of Application : Azithromycin (AZT) is incorporated into microemulsions to treat bacterial skin infections, particularly those caused by antibiotic-resistant strains of Staphylococcus aureus .
- Methods of Application : Microemulsions containing AZT are developed. The solubility of AZT in various oils, surfactants, and co-surfactants is first assessed. Microemulsions composed of vitamin E acetate, Labrasol®, and Transcutol® P are then prepared and characterized for their pH, viscosity, droplet size, zeta potential, and ability to release the drug and promote its retention inside porcine skin .
- Results or Outcomes : The microemulsions showed an acceptable pH and were characterized by different droplet sizes and viscosities depending on their composition. They provided a prolonged release of AZT and promoted its accumulation inside the skin. The microemulsions retained AZT efficacy on methicillin-resistant S. aureus (MRSA) and were not cytotoxic .
Application 2: Removal of Azithromycin from Contaminated Water
- Summary of Application : A water/ethanol/transcutol/Capryol-90 green nanoemulsion is used to remove azithromycin (AZM) from contaminated aqueous systems .
- Methods of Application : Green nanoemulsions are tailored and characterized for thermodynamic stability, size, polydispersity index (PDI), zeta potential, viscosity, refractive index (RI), and morphological assessment using transmission electron microscopy (TEM). The nanoemulsions are then investigated for percent removal efficiency (%RE) and factors affecting %RE .
- Results or Outcomes : The developed green nanoemulsions were transparent (˂ 200 nm) and stable. The value of %RE depended upon the content of water and Capryol-90 of the nanoemulsion. The maximum %RE value (96.8%) was obtained by one of the nanoemulsions from the aqueous solution after 20 min of contact time .
Application 3: Treatment of Respiratory Infections
- Summary of Application : Azithromycin is used to treat various respiratory infections, including bronchitis and pneumonia .
- Methods of Application : Azithromycin is administered orally. The dose and length of treatment may vary depending on the type of infection .
- Results or Outcomes : Azithromycin has been found effective in treating these conditions, reducing symptoms and clearing the infection .
Application 4: Treatment of Ear Infections
- Summary of Application : Azithromycin is used to treat ear infections, particularly in children .
- Methods of Application : Azithromycin is administered orally. The dose and length of treatment may vary depending on the severity of the infection .
- Results or Outcomes : Azithromycin has been found effective in treating these conditions, reducing symptoms and clearing the infection .
Application 5: Treatment of Sexually Transmitted Diseases
- Summary of Application : Azithromycin is used to treat certain sexually transmitted infections .
- Methods of Application : Azithromycin is administered orally. The dose and length of treatment may vary depending on the type of infection .
- Results or Outcomes : Azithromycin has been found effective in treating these conditions, reducing symptoms and clearing the infection .
Application 6: Treatment of Skin Infections
- Summary of Application : Azithromycin is used to treat skin infections .
- Methods of Application : Azithromycin is administered orally. The dose and length of treatment may vary depending on the type of infection .
- Results or Outcomes : Azithromycin has been found effective in treating these conditions, reducing symptoms and clearing the infection .
Application 7: Treatment of Community-Acquired Pneumonia
- Summary of Application : Azithromycin is used to treat community-acquired pneumonia .
- Methods of Application : Azithromycin is administered orally. The dose and length of treatment may not be the same for every type of infection .
- Results or Outcomes : Azithromycin has been found effective in treating this condition, reducing symptoms and clearing the infection .
Application 8: Treatment of Acute Bacterial Exacerbations of Chronic Obstructive Pulmonary Disease
- Summary of Application : Azithromycin is used to treat acute bacterial exacerbations of chronic obstructive pulmonary disease .
- Methods of Application : Azithromycin is administered orally, once daily for 3 days .
- Results or Outcomes : Azithromycin has been found effective in treating this condition, reducing symptoms and clearing the infection .
Application 9: Treatment of Pelvic Inflammatory Disease
- Summary of Application : Azithromycin is used to treat pelvic inflammatory disease (PID), an infection that affects female reproductive organs .
- Methods of Application : Azithromycin is administered orally. The dose and length of treatment may vary depending on the type of infection .
- Results or Outcomes : Azithromycin has been found effective in treating this condition, reducing symptoms and clearing the infection .
Application 10: Treatment of Certain Infections in People with HIV/AIDS
- Summary of Application : Azithromycin is used to treat certain infections in people with HIV/AIDS .
- Methods of Application : Azithromycin is administered orally. The dose and length of treatment may vary depending on the type of infection .
- Results or Outcomes : Azithromycin has been found effective in treating these conditions, reducing symptoms and clearing the infection .
properties
IUPAC Name |
(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H70N2O12/c1-14-26-37(10,45)30(41)23(6)38-18-19(2)16-35(8,44)32(51-34-28(40)25(39(11)12)15-20(3)47-34)21(4)29(22(5)33(43)49-26)50-27-17-36(9,46-13)31(42)24(7)48-27/h19-32,34,38,40-42,44-45H,14-18H2,1-13H3/t19-,20-,21+,22-,23-,24+,25+,26-,27+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKNNHYKWGYTEN-HOQMJRDDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(NCC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](NC[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H70N2O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30998123 | |
| Record name | 2-Ethyl-3,4,10-trihydroxy-3,5,8,10,12,14-hexamethyl-15-oxo-11-{[3,4,6-trideoxy-3-(dimethylamino)hexopyranosyl]oxy}-1-oxa-6-azacyclopentadecan-13-yl 2,6-dideoxy-3-C-methyl-3-O-methylhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30998123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
735.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azathramycin | |
CAS RN |
76801-85-9 | |
| Record name | 9-Deoxo-9a-aza-9a-homoerythromycin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76801-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-Dihydro-10-deoxo-11-azaerythromycin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076801859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethyl-3,4,10-trihydroxy-3,5,8,10,12,14-hexamethyl-15-oxo-11-{[3,4,6-trideoxy-3-(dimethylamino)hexopyranosyl]oxy}-1-oxa-6-azacyclopentadecan-13-yl 2,6-dideoxy-3-C-methyl-3-O-methylhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30998123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-(((2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-2-ethyl-3,4,10-trihydroxy-13-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.134 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZAERYTHROMYCIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LSP9FJT5B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



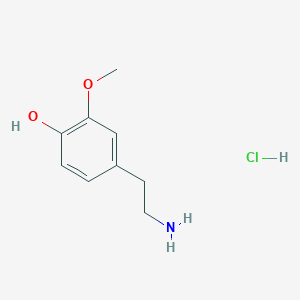
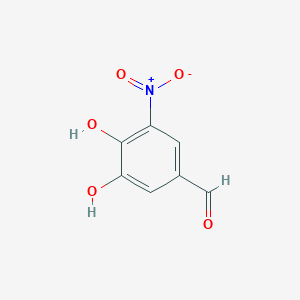
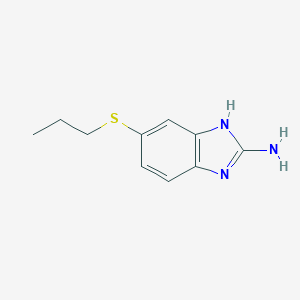
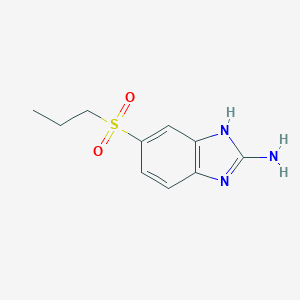
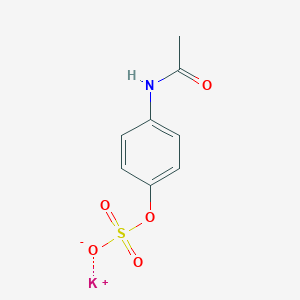
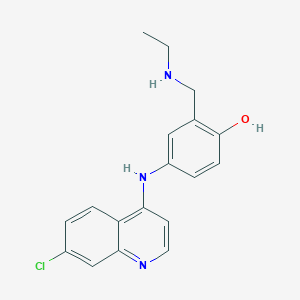
![4-[(7-Chloroquinolin-4-yl)amino]phenol](/img/structure/B193635.png)
